molecular formula C11H11N3OS B1324952 1-[4-Methyl-2-(3-pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone CAS No. 952183-60-7

1-[4-Methyl-2-(3-pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone

Cat. No.: B1324952
CAS No.: 952183-60-7
M. Wt: 233.29 g/mol
InChI Key: SPYVGOMXPCNTCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[4-Methyl-2-(3-pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone” is a compound with the molecular weight of 233.29 . It is a solid substance with a melting point between 208 - 210 degrees .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11N3OS/c1-7-10(8(2)15)16-11(13-7)14-9-4-3-5-12-6-9/h3-6H,1-2H3,(H,13,14) . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that pyridinones, a class of compounds to which this molecule belongs, have been used in various chemical reactions due to their ability to serve as hydrogen bond donors and acceptors .


Physical and Chemical Properties Analysis

This compound is a solid with a melting point between 208 - 210 degrees . Its molecular weight is 233.29 .

Scientific Research Applications

Disposition and Metabolism

N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide, a compound structurally related to 1-[4-Methyl-2-(3-pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone, was studied for its disposition and metabolism in humans. This compound, developed as an orexin 1 and 2 receptor antagonist for insomnia treatment, showed extensive metabolism, with principal elimination via feces, and presented a prolonged half-life indicating the presence of slowly cleared metabolites (Renzulli et al., 2011).

Involvement in Receptor Antagonism

Compounds structurally akin to this compound have been used to study receptor antagonism. For instance, the novel highly selective mGlu5 receptor antagonist [(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) and mGlu1 receptor antagonist were tested for their effects on aversive learning in the passive avoidance (PA) and fear potentiated startle (FPS) paradigms. The study revealed diverse involvement of mGlu1 and mGlu5 receptors in negatively reinforced learning (Gravius et al., 2005).

Study of Metabotropic Glutamate Receptor

Compounds like 3-(6-Methyl-pyridin-2-ylethynyl)-cyclohex-2-enone-O-11C-methyl-oxime, structurally related to the one , have been evaluated for their potential as a PET agent in studies of metabotropic glutamate receptor subtype 5 (mGluR5). This compound demonstrated high radioactivity concentrations in mGluR5-rich brain regions, providing valuable insights for PET studies of psychiatric and neurologic disorders (Ametamey et al., 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled.

Properties

IUPAC Name

1-[4-methyl-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-7-10(8(2)15)16-11(13-7)14-9-4-3-5-12-6-9/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYVGOMXPCNTCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=CN=CC=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.